1,3,4-Tri-O-acetyl-2-deoxy-D-glucopyranose
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Overview
Description
(4R,5S,6R)-4,5-bis(acetyloxy)-6-(hydroxymethyl)oxan-2-yl acetate is a chemical compound that belongs to the class of acetylated sugars It is a derivative of glucose, where the hydroxyl groups at positions 4 and 5 are acetylated, and the hydroxymethyl group at position 6 is also acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,6R)-4,5-bis(acetyloxy)-6-(hydroxymethyl)oxan-2-yl acetate typically involves the acetylation of glucose derivatives. One common method is the reaction of glucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to ensure selective acetylation of the desired hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of immobilized catalysts can also enhance the efficiency of the process. Additionally, solvent recycling and waste minimization strategies are employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(4R,5S,6R)-4,5-bis(acetyloxy)-6-(hydroxymethyl)oxan-2-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Hydrolysis: The major products are glucose and acetic acid.
Oxidation: The major product is the corresponding carboxylic acid derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted glucose derivatives.
Scientific Research Applications
(4R,5S,6R)-4,5-bis(acetyloxy)-6-(hydroxymethyl)oxan-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed acetylation and deacetylation reactions.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4R,5S,6R)-4,5-bis(acetyloxy)-6-(hydroxymethyl)oxan-2-yl acetate involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release acetic acid and glucose. The released glucose can then participate in various metabolic pathways, while the acetic acid can be utilized in the citric acid cycle. The acetyl groups can also modify proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(4R,5S,6R)-4,5-bis(acetyloxy)-6-(hydroxymethyl)oxan-2-yl acetate: Unique due to its specific acetylation pattern.
(4R,5S,6R)-4,5-bis(acetyloxy)-6-(hydroxymethyl)oxan-2-yl butyrate: Similar structure but with butyrate groups instead of acetate.
(4R,5S,6R)-4,5-bis(acetyloxy)-6-(hydroxymethyl)oxan-2-yl propionate: Similar structure but with propionate groups instead of acetate.
Uniqueness
The uniqueness of (4R,5S,6R)-4,5-bis(acetyloxy)-6-(hydroxymethyl)oxan-2-yl acetate lies in its specific acetylation pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in the development of drug delivery systems.
Properties
Molecular Formula |
C12H18O8 |
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Molecular Weight |
290.27 g/mol |
IUPAC Name |
[(2R,3S,4R)-3,6-diacetyloxy-2-(hydroxymethyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C12H18O8/c1-6(14)17-9-4-11(18-7(2)15)20-10(5-13)12(9)19-8(3)16/h9-13H,4-5H2,1-3H3/t9-,10-,11?,12+/m1/s1 |
InChI Key |
FZAIBZCVQJIHKJ-QFEGIVONSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(O[C@@H]([C@H]1OC(=O)C)CO)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CC(OC(C1OC(=O)C)CO)OC(=O)C |
Origin of Product |
United States |
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